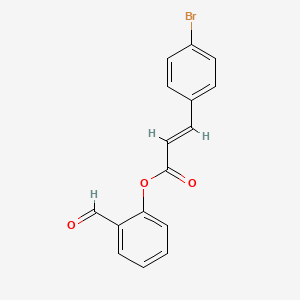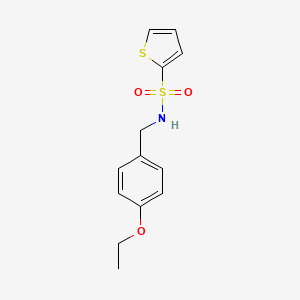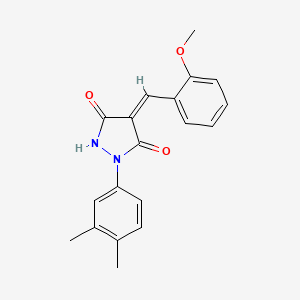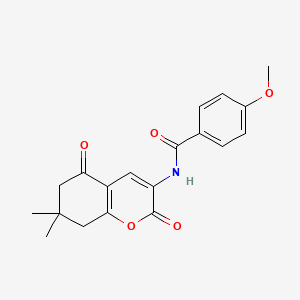![molecular formula C16H13ClF3N5O2 B11112254 (3E)-N-[2-chloro-6-(trifluoromethyl)phenyl]-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11112254.png)
(3E)-N-[2-chloro-6-(trifluoromethyl)phenyl]-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-CHLORO-6-(TRIFLUOROMETHYL)PHENYL]-3-[(E)-2-(2-PYRAZINYLCARBONYL)HYDRAZONO]BUTANAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and a pyrazinylcarbonyl hydrazono moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-6-(TRIFLUOROMETHYL)PHENYL]-3-[(E)-2-(2-PYRAZINYLCARBONYL)HYDRAZONO]BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Phenyl Intermediate: The initial step involves the chlorination of a phenyl ring, which is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Pyrazinylcarbonyl Hydrazono Moiety: The final step involves the coupling of the chlorinated trifluoromethyl phenyl intermediate with a pyrazinylcarbonyl hydrazono compound. This step is typically carried out under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-6-(TRIFLUOROMETHYL)PHENYL]-3-[(E)-2-(2-PYRAZINYLCARBONYL)HYDRAZONO]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the hydrazono moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-CHLORO-6-(TRIFLUOROMETHYL)PHENYL]-3-[(E)-2-(2-PYRAZINYLCARBONYL)HYDRAZONO]BUTANAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-6-(TRIFLUOROMETHYL)PHENYL]-3-[(E)-2-(2-PYRAZINYLCARBONYL)HYDRAZONO]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes associated with disease states or cellular functions.
Comparison with Similar Compounds
N-[2-CHLORO-6-(TRIFLUOROMETHYL)PHENYL]-3-[(E)-2-(2-PYRAZINYLCARBONYL)HYDRAZONO]BUTANAMIDE can be compared with other similar compounds, such as:
N-[2-Chloro-6-(trifluoromethoxy)phenyl]-2,2-dimethylpropanamide: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
2-Chloro-6-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group, leading to different reactivity and applications.
Properties
Molecular Formula |
C16H13ClF3N5O2 |
|---|---|
Molecular Weight |
399.75 g/mol |
IUPAC Name |
N-[(E)-[4-[2-chloro-6-(trifluoromethyl)anilino]-4-oxobutan-2-ylidene]amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H13ClF3N5O2/c1-9(24-25-15(27)12-8-21-5-6-22-12)7-13(26)23-14-10(16(18,19)20)3-2-4-11(14)17/h2-6,8H,7H2,1H3,(H,23,26)(H,25,27)/b24-9+ |
InChI Key |
MRZOPDFPZVVXIE-PGGKNCGUSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/CC(=O)NC2=C(C=CC=C2Cl)C(F)(F)F |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)CC(=O)NC2=C(C=CC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methylpiperazin-1-yl)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B11112178.png)
phosphonium](/img/structure/B11112188.png)

![4-nitro-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11112204.png)
![3-{3-[(imino{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}methyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11112215.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11112220.png)


![N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11112228.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11112234.png)
![N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112240.png)
![2-(2,4-dibromophenyl)-4-{(E)-[(4-fluorobenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11112245.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11112247.png)

